Decitabine Impurity 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decitabine Impurity 6, also known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis (4-methylbenzoate), is a chemical compound related to Decitabine . Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used to treat myelodysplastic syndromes .

Synthesis Analysis

Decitabine is activated by phosphorylation via deoxycytidine kinase resulting in 5-aza-dCMP, which is rapidly converted to 5-aza-dCTP, a good substrate for DNA polymerase alpha . Deamination of decitabine or 5-aza-dCMP results in a complete loss of activity . The stability of decitabine in various conditions has been studied using liquid chromatography–tandem mass spectrometry analysis .Molecular Structure Analysis

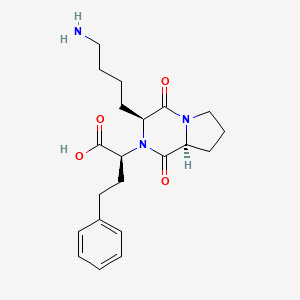

The molecular structure of Decitabine Impurity 6 is represented by the SMILES notation:O=C (C1=CC=C (C)C=C1)O [C@H] (CO [C@@H] (OC)C2) [C@H]2OC (C3=CC=C (C)C=C3)=O . Physical And Chemical Properties Analysis

Decitabine is an anticancer chemotherapy drug . Its stability has been investigated in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Aplicaciones Científicas De Investigación

DNA Methylation and Cancer Therapy : Decitabine, as a DNA methyltransferase inhibitor, has been extensively studied for its role in cancer therapy, particularly in treating hematologic malignancies and solid tumors. It works by inducing DNA demethylation and re-expressing epigenetically silenced genes, which can enhance the sensitivity of cancer cells to other chemotherapeutic agents (Appleton et al., 2007).

Effectiveness in Myelodysplastic Syndromes (MDS) : Decitabine has shown promising results in treating MDS. It has been noted for its efficacy in inducing complete and partial remissions in MDS patients, suggesting its significant therapeutic potential in this area (Steensma et al., 2009).

Epigenetic Therapy Development : The understanding of decitabine's role in epigenetic therapy, especially its low-dose applications, has evolved significantly. This has led to its reevaluation and application in lower doses for managing myeloid tumors, highlighting its potential beyond traditional high-dose applications (Jabbour et al., 2008).

Pharmacokinetics and Stability : Research has been conducted on the pharmacokinetics of decitabine, including its decomposition products. Understanding its stability and behavior in the body is crucial for optimizing its clinical use (Liu et al., 2006).

Nanocarrier Development for AML Treatment : Innovative approaches such as the development of nanocarriers for decitabine have been explored. This is particularly significant for improving oral bioavailability in the treatment of acute myeloid leukemia (AML) (Briot et al., 2017).

Mechanisms of Clinical Activity : Studies have delved into the molecular mechanisms underlying decitabine's clinical activity, particularly its role in DNA methylation and gene expression. This research aids in understanding how decitabine can be used more effectively in clinical settings (Oki et al., 2007).

Clinical Trials and Bioavailability : Clinical trials have been conducted to assess the bioavailability and safety of decitabine, which is crucial for determining the most effective and safe dosages for patients, especially in the context of MDS (Mistry et al., 2011).

Post-Transplantation Applications : The use of decitabine as a maintenance therapy following allogeneic stem cell transplantation for AML and MDS is another area of research. This explores its potential to eradicate minimal residual disease and modulate graft-versus-host disease (Pusic et al., 2015).

Safety And Hazards

Propiedades

Número CAS |

78185-66-7 |

|---|---|

Nombre del producto |

Decitabine Impurity 6 |

Fórmula molecular |

C22H24O6 |

Peso molecular |

384.43 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

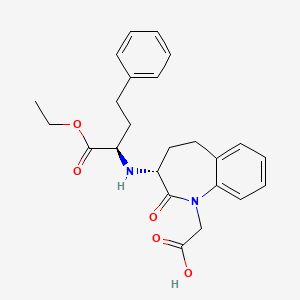

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)

![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)